molecular formula C8H10<br>C6H5C2H5<br>C8H10 B125841 Ethylbenzene CAS No. 100-41-4

Ethylbenzene

Cat. No. B125841
CAS RN: 100-41-4
M. Wt: 106.16 g/mol
InChI Key: YNQLUTRBYVCPMQ-UHFFFAOYSA-N
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Description

Ethylbenzene is a volatile organic compound that is primarily used in the production of styrene, which is a precursor to polystyrene, a common plastic material. It is also found as a constituent in products such as paints, inks, and pesticides. Ethylbenzene is a colorless liquid with a sweet smell and is highly flammable. It is produced on a large scale in the petrochemical industry, often through the alkylation of benzene with ethylene.

Synthesis Analysis

The synthesis of ethylbenzene can be achieved through various methods, including the alkylation of benzene with dilute ethene in catalytic dry-gas. This technology has evolved over more than 20 years and has been widely applied in the petrochemical industry of China, as described in the review of the technology evolution of ethylbenzene production from catalytic dry-gas .

Molecular Structure Analysis

Ethylbenzene has a simple molecular structure consisting of a benzene ring with an ethyl group attached to it. The molecular structure of ethylbenzene-related compounds has been studied using techniques such as single-crystal X-ray diffraction, which revealed a distorted-pyramidal geometry at nickel in nickel(II) dibromide complexes synthesized from ethylbenzene derivatives .

Chemical Reactions Analysis

Ethylbenzene undergoes various chemical reactions, including pyrolysis, disproportionation, and autoxidation. The pyrolysis of ethylbenzene has been shown to be a unimolecular process, with the rate-determining step involving the cleavage of a carbon-carbon bond . Disproportionation reactions of ethylbenzene on zeolites have been found to be transition state shape selective, with different mechanisms depending on the pore size of the zeolite . Autoxidation of ethylbenzene at around 420 K has been elucidated to involve the propagation of 1-phenyl-ethylhydroperoxide, leading to the formation of acetophenone and 1-phenylethanol .

Physical and Chemical Properties Analysis

Ethylbenzene exhibits physical properties typical of aromatic hydrocarbons, such as being a colorless liquid with a characteristic odor. Its chemical properties include reactivity towards electrophiles and participation in reactions such as hydrogenation and halogenation. The reactivity of ethyl cations with benzene has been studied, indicating that the reaction proceeds via a long-lived association product, which could be relevant for the growth of larger hydrocarbon molecules in environments such as Titan's ionosphere . Additionally, the bond energy in ethylbenzene has been experimentally determined, providing insights into its stability and reactivity .

Scientific Research Applications

Occupational Exposure Monitoring

Ethylbenzene is an important solvent used in industries like painting and solvent mixing. Biological monitoring of workers exposed to ethylbenzene, especially when co-exposed to xylene, is crucial. The study by Jang, Droz, and Kim (2000) focuses on occupational exposure to ethylbenzene and xylene, revealing significant correlations between environmental ethylbenzene levels and urinary metabolites like mandelic acid. This research emphasizes the importance of monitoring ethylbenzene exposure to ensure workplace safety and health (Jae-yeon Jang et al., 2000).

Catalytic Applications

Ethylbenzene plays a role in the catalytic performance of hierarchical porous ZSM-5 in benzene alkylation with methanol. Hu et al. (2016) discovered that changing the Si/Al ratio of the catalyst can significantly suppress the formation of ethylbenzene, a major side product in this process. Their findings highlight the potential of ethylbenzene control in enhancing the efficiency of catalytic reactions (Hualei Hu et al., 2016).

Toxicology and Carcinogenic Studies

Ethylbenzene's potential as a human carcinogen has been explored through inhalation studies in rats and mice. The National Toxicology Program (1999) conducted extensive research, showing clear evidence of ethylbenzene's carcinogenic activity in male rats and some evidence in female rats and mice. This research is vital for understanding the health risks associated with ethylbenzene exposure (National Toxicology Program, 1999).

DNA Damage Investigation

The potential of sunlight-irradiated ethylbenzene to cause DNA damage was investigated by Toda et al. (2003). They found that sunlight-irradiated ethylbenzene in the presence of Cu2+ can cause significant DNA damage, suggesting a novel pathway for understanding the carcinogenicity of ethylbenzene (C. Toda et al., 2003).

Heat Integration in Industrial Processes

Yoon, Lee, and Park (2007) examined the retrofitting of a heat exchanger network in an industrial ethylbenzene plant using pinch analysis. Their study provided insights into energy-saving measures in the ethylbenzene production process, highlighting the role of ethylbenzene in industrial efficiency (Sung-Geun Yoon et al., 2007).

Safety And Hazards

Exposure to high levels of ethylbenzene in the air for short periods can cause eye and throat irritation . Exposure to higher levels can result in vertigo and dizziness . Prolonged exposure can cause a range of health issues .

Future Directions

The global ethylbenzene industry is expected to secure USD 31 Billion while exhibiting a 3.5% growth rate during the forecast period . The increasing demand for ethylbenzene for the expansion of the petrochemical industry across the globe is expected to drive the market in the forecast period .

properties

IUPAC Name

ethylbenzene
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InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3
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InChI Key

YNQLUTRBYVCPMQ-UHFFFAOYSA-N
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Canonical SMILES

CCC1=CC=CC=C1
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Molecular Formula

C8H10
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Related CAS

27536-89-6
Record name Benzene, ethyl-, homopolymer
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DSSTOX Substance ID

DTXSID3020596
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Molecular Weight

106.16 g/mol
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Physical Description

Ethylbenzene appears as a clear colorless liquid with an aromatic odor. Flash point 59 °F. Less dense than water (at 7.2 lb / gal) and insoluble in water. Hence floats on water. Vapors heavier than air. Used as a solvent and to make other chemicals., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Liquid, Colorless liquid with an aromatic odor; [NIOSH], COLOURLESS LIQUID WITH AROMATIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

277.2 °F at 760 mmHg (NTP, 1992), 136.2 °C, 136 °C, 277 °F
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Flash Point

59 °F (NTP, 1992), 12.8 °C, 15.0 °C (59.0 °F) - closed cup, 64 °F (18 °C) - closed cup, 70 °F (21 °C) - closed cup, 18 °C c.c., 55 °F
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Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), In water, 170 mg/L at 25 °C (average of 16 literature ranging from 131-212 mg/L at 25 °C), In water, 169 mg/L at 25 °C, In water, 0.014 g/100 mL at 15 °C, Soluble in all proportions in ethyl alcohol and ethyl ether, For more Solubility (Complete) data for ETHYLBENZENE (8 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 0.015, 0.01%
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Density

0.867 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8626 g/cu cm at 25 °C, Density of saturated vapor-air mixture at 760 mm Hg (air= 1): 1.03 (26 °C); specific dispersion: 174.6, Cricital density: 2.67 mmol/cu m; critical volume: 374.0 cu m/mol, Relative density (water = 1): 0.9, 0.87
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Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7, 3.66
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Vapor Pressure

10 mmHg at 85.1 °F ; 5 mmHg at 57.0 °F; 760 mmHg at 277.2 °F (NTP, 1992), 9.6 [mmHg], 9.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.9, 7 mmHg
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Product Name

Ethylbenzene

Color/Form

Colorless liquid

CAS RN

100-41-4, 68908-88-3
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Melting Point

-139 °F (NTP, 1992), -94.95 °C, -95 °C, -139 °F
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Synthesis routes and methods I

Procedure details

At very high hexane conversions (99%), benzene was formed in over 94% yield. Similarly, n-heptane yielded 96% toluene. Similarly, n-heptane yielded 96% toluene. Consistent with the non-acidic nature of this platinum catalyst, n-octane yielded predominantly ethylbenzene and ortho-xylene, 2-methylheptane produced mostly meta-xylene, and 3-methylheptane formed mainly ethylbenzene, para-, and ortho-xylene.
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Synthesis routes and methods II

Procedure details

Pilot-scale treatments also support the laboratory incubations. The addition of calcium nitrate to the sediments of the Dofasco Boatslip in 1992 resulted in the biodegradation of several organic compounds (mean of three samples, reductions as follows; toluene 80%, ethylbenzene 86%, m/p-xylene 76%, 3/4-ethyltoluene 89%, and dichloromethane 65%) (FIG. 29). These relatively rapid biodegradation rates are similar to those reported in laboratory studies where nitrate was added to enhance biodegradation (Hutchins 1991).
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Yield
86%
Yield
89%

Synthesis routes and methods III

Procedure details

In a reactor fitted with a stirrer and a reflux condenser were placed aluminum chloride and 250 g of the polyethylbenzene fraction (containing 91% of diethylbenzenes, 7% of triethylbenzenes, and 2% of others) obtained as by-product in the manufacture of ethylbenzene by the alkylation of benzene with ethylene in the presence of 25 g of aluminum chloride, the mixture was heated, and ethylene was supplied to the mixture at a given rate to effect the ethylation.
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diethylbenzenes
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Synthesis routes and methods IV

Procedure details

The doped copper aluminum borate catalyst prepared in the preceding paragraph was ground to 18 to 40 mesh and used in the dehydrogenation of ethylbenzene and p-ethyltoluene in the manner described in Example I. The ethylbenzene runs were carried out at a 0.9 liquid hour space velocity, 620° C. temperature, steam:ethylbenzene molar ratio of 20:1, yielding 42% conversion and 72% selectivity to styrene. The p-ethyltoluene conversion to p-methylstyrene was carried out using a 0.2 liquid hour space velocity, 620° C. temperature, 15:1 molar ratio of steam to p-ethyltoluene, a 5:1 toluene to p-ethyltoluene dilution, yielding 68% conversion and 93% selectivity to p-methylstyrene.
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Synthesis routes and methods V

Procedure details

Both about 200 g of a fraction containing 99% of compounds having at least four aromatic rings, the compounds having been obtained by alkylation of toluene, xylene and ethylbenzene with styrene in the presence of a sulfuric acid catalyst, and about 200 g of tetralin were charged in a one-liter autoclave, followed by charging therein hydrogen at an initial pressure of 100 kg/cm2G and reacting the whole mass at 430° C. for 240 minutes. The resultant decomposition product was subjected to distillation to obtain a fraction boiling at 300° to less than 400° C. and a fraction boiling at 400° to 450° C. Both fractions were mixed in a ratio of 3:2 so that the mixture had a viscosity of about 30 cSt. at 40° C. The mixed fraction was subjected to nuclear hydrogenation under an initial hydrogen pressure of 70 kg/cm2G in the presence of a rhodium-active carbon catalyst at 100° to 200° C. for about 11 hours and then filtered under reduced pressure through a glass filter to remove the catalyst, thereby obtaining a traction drive fluid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylbenzene
Reactant of Route 2
Ethylbenzene
Reactant of Route 3
Ethylbenzene
Reactant of Route 4
Ethylbenzene
Reactant of Route 5
Ethylbenzene
Reactant of Route 6
Ethylbenzene

Citations

For This Compound
178,000
Citations
WJ Cannella - Kirk‐Othmer Encyclopedia of Chemical …, 2000 - Wiley Online Library
This article reviews the properties, commercial manufacturing aspects, and uses of the three xylene isomers, ie, o‐xylene, m‐xylene, and p‐xylene, and the ethylbenzene present in …
Number of citations: 72 onlinelibrary.wiley.com
W Yang, Z Wang, H Sun, B Zhang - Chinese Journal of Catalysis, 2016 - Elsevier
… The benzene alkylation process for the production of ethylbenzene has undergone … -catalyzed ethylbenzene processes, including ZSM-5-zeolite-based vapor-phase ethylbenzene …
Number of citations: 57 www.sciencedirect.com
W Tang, I Hemm, G Eisenbrand - Toxicology, 2000 - Elsevier
In the present studies, human exposure to styrene and to ethylbenzene (EB) is assessed on the basis of literature data. Total styrene and total EB exposure result from inhalation and …
Number of citations: 124 www.sciencedirect.com
AW Francis, EE Reid - Industrial & Engineering Chemistry, 1946 - ACS Publications
… takes place at the same rate as that of ethylbenzene and other partly ethyl-ated benzenes. … Conditions are given for making pure ethylbenzene from ethylene mixed with paraffin gases…
Number of citations: 20 pubs.acs.org
A Monod, BC Sive, P Avino, T Chen, DR Blake… - Atmospheric …, 2001 - Elsevier
… Speciation of o-xylene, m-xylene, p-xylene and ethylbenzene … ethylbenzene ratios remained persistent. We discuss the implications of the constancies in the xylenes and ethylbenzene …
Number of citations: 353 www.sciencedirect.com
I Hermans, J Peeters, PA Jacobs - The Journal of Organic …, 2007 - ACS Publications
Using a combined experimental and theoretical approach, we elucidated the mechanism of ethylbenzene autoxidation, at about 420 K. The generally accepted literature mechanism …
Number of citations: 112 pubs.acs.org
L Henderson, D Brusick, F Ratpan… - … Research/Reviews in …, 2007 - Elsevier
Ethylbenzene is an important industrial chemical that has … Considering the carcinogenic potential of ethylbenzene, it is of … Ethylbenzene is not a bacterial mutagen, does not induce …
Number of citations: 45 www.sciencedirect.com
T Dutkiewicz, H Tyras - Occupational and Environmental Medicine, 1967 - oem.bmj.com
… The absorption of ethylbenzene through the skin of the hand and … ethylbenzene and the absorption from aqueous solutions were studied. The rate of absorption of liquid ethylbenzene …
Number of citations: 108 oem.bmj.com
TA Litzinger, K Brezinsky, I Glassman - Combustion and flame, 1986 - Elsevier
Flow reactor data from the oxidation of ethylbenzene are analyzed to deduce the major reactions involved in removing the ethyl group. Three major routes are found: (i) direct cleavage …
Number of citations: 99 www.sciencedirect.com
EH Lee - Catalysis reviews, 1974 - Taylor & Francis
Catalyst research for ethylbenzene (EB) dehydrogenation has been interest to many chemical manufacturers because styrene monomer is such a large-volume chemical and a steady …
Number of citations: 427 www.tandfonline.com

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